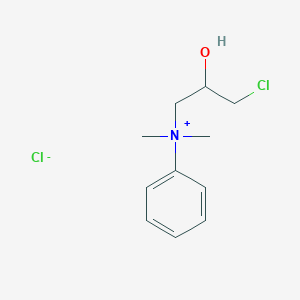
N-(3-Chloro-2-hydroxypropyl)-N,N-dimethylanilinium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Chloro-2-hydroxypropyl)-N,N-dimethylanilinium chloride is a quaternary ammonium compound known for its cationic properties. This compound is widely used in various industrial and scientific applications due to its ability to modify natural and synthetic polymers, making them more effective in different applications.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of N-(3-Chloro-2-hydroxypropyl)-N,N-dimethylanilinium chloride typically involves the reaction of epichlorohydrin with a dimethylaniline derivative. The reaction is carried out in an organic solvent that dissolves both reactants but not the product, leading to the formation of a crystalline, chemically pure, anhydrous product .
Industrial Production Methods
In industrial settings, the compound is produced by reacting epichlorohydrin with dimethylaniline in the presence of a solvent. The reaction mixture is then subjected to various purification steps to obtain the final product in its pure form .
化学反応の分析
Types of Reactions
N-(3-Chloro-2-hydroxypropyl)-N,N-dimethylanilinium chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.
Oxidation and Reduction Reactions: The hydroxyl group in the compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and other strong bases, which facilitate the substitution of the chloro group.
Oxidation: Oxidizing agents such as potassium permanganate can be used to oxidize the hydroxyl group.
Reduction: Reducing agents like sodium borohydride can reduce the hydroxyl group to a corresponding alcohol.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, depending on the specific reagents and conditions used .
科学的研究の応用
N-(3-Chloro-2-hydroxypropyl)-N,N-dimethylanilinium chloride has a wide range of applications in scientific research:
作用機序
The mechanism of action of N-(3-Chloro-2-hydroxypropyl)-N,N-dimethylanilinium chloride involves its ability to generate cationic sites on polymers and other materials. The positively charged nitrogen interacts with negatively charged substrates, enhancing the material’s properties such as adhesion, water solubility, and affinity for anionic materials .
類似化合物との比較
Similar Compounds
(3-Chloro-2-hydroxypropyl)trimethylammonium chloride: Similar in structure but with a trimethylammonium group instead of a dimethylanilinium group.
(2-Chloroethyl)trimethylammonium chloride: Another quaternary ammonium compound with different alkyl groups.
Uniqueness
N-(3-Chloro-2-hydroxypropyl)-N,N-dimethylanilinium chloride is unique due to its specific combination of a chloro group, a hydroxyl group, and a dimethylanilinium group. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .
特性
CAS番号 |
82810-32-0 |
|---|---|
分子式 |
C11H17Cl2NO |
分子量 |
250.16 g/mol |
IUPAC名 |
(3-chloro-2-hydroxypropyl)-dimethyl-phenylazanium;chloride |
InChI |
InChI=1S/C11H17ClNO.ClH/c1-13(2,9-11(14)8-12)10-6-4-3-5-7-10;/h3-7,11,14H,8-9H2,1-2H3;1H/q+1;/p-1 |
InChIキー |
RRWSMBHKMILYPA-UHFFFAOYSA-M |
正規SMILES |
C[N+](C)(CC(CCl)O)C1=CC=CC=C1.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Diethyl [cyano(dimethylamino)methyl]phosphonate](/img/structure/B14406698.png)
![calcium;2-[(3-carboxy-4-oxidonaphthalen-1-yl)diazenyl]-4-chloro-5-methylbenzenesulfonate](/img/structure/B14406702.png)
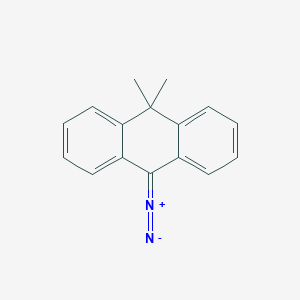
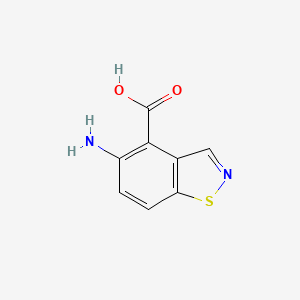
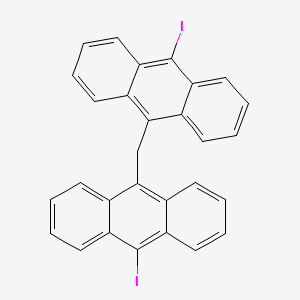
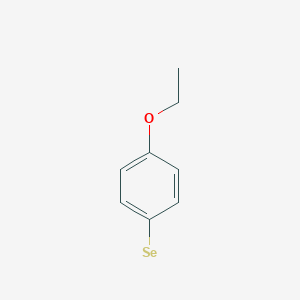
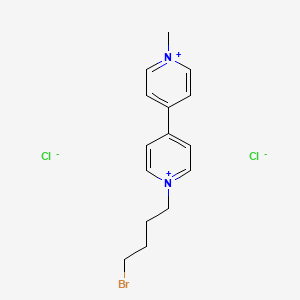
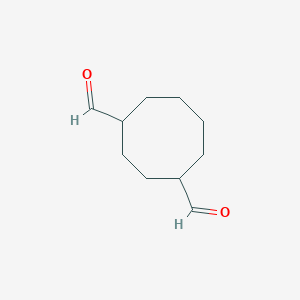
![2-Methyl-2-azabicyclo[2.2.2]octane-3-thione](/img/structure/B14406744.png)
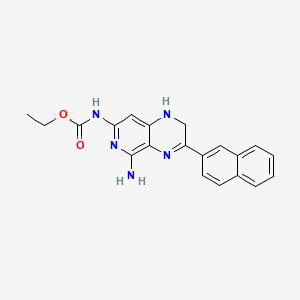
![2-[(Octylsulfanyl)methyl]isoquinolin-2-ium chloride](/img/structure/B14406761.png)
![6-Cyano-5-hydroxy-7-methyl-3-nitro-7H-benzimidazo[1,2-a]quinolin-12-ium](/img/structure/B14406773.png)
![4-[(2,4-Dichlorophenyl)methoxy]-1-ethyl-1H-imidazo[4,5-c]pyridine](/img/structure/B14406776.png)
![1-[2,2-Bis(phenylsulfanyl)cyclopropyl]propan-1-one](/img/structure/B14406787.png)
